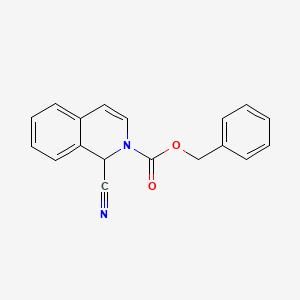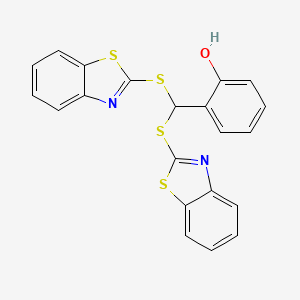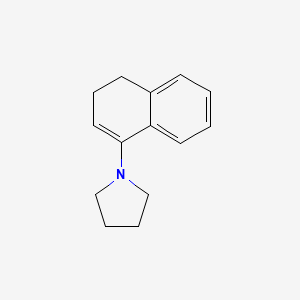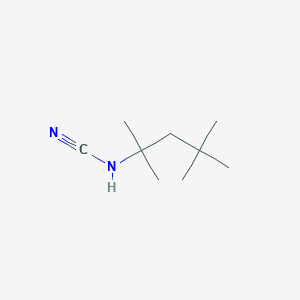
N,N'-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features two succinimide groups, each substituted with a methyl and a phenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of a protected 1,2-diamine with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency. The use of solid-phase synthesis allows for the simultaneous production of multiple derivatives, while photocatalytic synthesis offers a green and sustainable approach .
化学反応の分析
Types of Reactions
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
N,N’-Bis(1,3,4-thiadiazole) Moiety: Another piperazine derivative with significant antimicrobial activity.
N,N’-Bis(4-pyridylmethyl)piperazine: Known for its use in coordination chemistry and the formation of metal-organic frameworks.
Uniqueness
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is unique due to its dual succinimide groups, which enhance its stability and biological activity
特性
CAS番号 |
15155-40-5 |
|---|---|
分子式 |
C28H32N4O4 |
分子量 |
488.6 g/mol |
IUPAC名 |
3-methyl-1-[[4-[(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O4/c1-27(21-9-5-3-6-10-21)17-23(33)31(25(27)35)19-29-13-15-30(16-14-29)20-32-24(34)18-28(2,26(32)36)22-11-7-4-8-12-22/h3-12H,13-20H2,1-2H3 |
InChIキー |
YVXGCGZGZSSGEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)CC(C3=O)(C)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)








![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
